TTC-352-d4
Description
Properties
Molecular Formula |
C₂₀H₉D₄FO₃S |
|---|---|
Molecular Weight |
356.4 |
Synonyms |
3-(4-Fluorophenyl)-2-(4-hydroxyphenoxy)-benzo[b]thiophene-6-ol-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Ttc 352 D4
Strategies for Benzothiophene (B83047) Scaffold Construction
The benzothiophene core is a fundamental structural motif in TTC-352 and its deuterated counterpart. Various synthetic methodologies exist for the construction of this bicyclic system, typically involving the formation of the thiophene (B33073) ring fused to a benzene (B151609) ring. Common strategies include cyclization techniques, functional group modifications, and reactions catalyzed by transition metals. benthamdirect.comeurekaselect.com
One approach to forming the benzothiophene scaffold involves the reaction of aryne precursors with alkynyl sulfides, leading to the construction of the benzothiophene ring through C-S and C-C bond formation. rsc.org Other methods may involve the cyclization of appropriately substituted thiophenols or related sulfur-containing precursors. The choice of strategy often depends on the desired substitution pattern of the final benzothiophene product.
Deuteration Techniques for Site-Specific Labeling in TTC-352-d4
The incorporation of deuterium (B1214612) atoms into organic molecules, known as deuteration or deuterium labeling, is a valuable technique in chemical research, particularly for metabolic studies, reaction mechanism elucidation, and as internal standards in mass spectrometry. marquette.edunih.govnih.gov For this compound, site-specific labeling is crucial to ensure the deuterium atoms are located at desired positions, potentially to study specific metabolic pathways or improve pharmacokinetic properties. nih.govnih.gov
Site-specific deuteration can be achieved through various methods, including hydrogen-deuterium exchange reactions catalyzed by acids or bases. rsc.orgresearchgate.net These reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterated water (D₂O). nih.govnih.govansto.gov.aujst.go.jp The regioselectivity of such exchange can be influenced by the presence of activating or deactivating substituents on aromatic rings or by employing specific catalysts. rsc.orgjst.go.jp
Reduction reactions using deuterated reducing agents, such as sodium borodeuteride, can also introduce deuterium at specific sites, typically at carbonyl groups. rsc.org Catalytic transfer hydrodeuteration is another emerging technique for site-selective deuteration of functional groups like alkenes and alkynes. marquette.edu
While the precise positions of the four deuterium atoms in this compound are not specified in the search results, the synthesis would necessitate employing one or more of these site-specific deuteration techniques at appropriate stages of the synthetic route to achieve the desired isotopic labeling. The selection of the method would be dictated by the chemical environment of the hydrogen atoms targeted for deuteration in the TTC-352 structure.
Optimization of Synthetic Pathways and Reaction Yields
Optimizing synthetic pathways is a critical aspect of chemical synthesis, aiming to improve reaction efficiency, yield, purity, and scalability. For complex molecules like TTC-352 and its deuterated analog, optimization involves carefully controlling reaction parameters such as temperature, pressure, solvent, reaction time, and reagent stoichiometry. The use of catalysts and the development of efficient purification methods are also key to maximizing yields and obtaining high-purity products.
While specific data on the optimization of the this compound synthesis was not found, the development of a practical synthetic route would undoubtedly involve extensive optimization studies to ensure reliable and efficient production of the isotopically labeled compound. Research findings in organic synthesis often detail the impact of varying reaction conditions on yield and selectivity, providing valuable data for optimizing synthetic procedures.
Synthesis of Precursors and Intermediate Compounds for this compound
The synthesis of complex organic molecules like TTC-352 typically proceeds through a series of steps involving the preparation of various precursor and intermediate compounds. These intermediates are built up strategically to form the final molecular structure. For TTC-352, which contains a benzothiophene core substituted with fluorophenyl and hydroxyphenoxy moieties, the synthesis would involve coupling reactions and functional group transformations.
A patent related to TTC-352 mentions the synthesis of related compounds, including a monomethoxy analog, and refers to the use of reagents like LiAlH4, suggesting a multi-step process involving different intermediates. google.comgoogle.com
The synthesis of this compound could involve several approaches regarding the introduction of deuterium:
Synthesis from deuterated precursors: Starting materials that are already commercially available or can be synthesized with deuterium at specific positions could be used in the synthetic route.
Deuteration of intermediate compounds: Deuterium atoms could be introduced at specific positions on intermediate compounds during the synthesis.
Late-stage deuteration: Deuterium labeling could be performed on the nearly completed or final TTC-352 structure using exchange reactions.
The choice of approach would depend on the accessibility of deuterated starting materials and the ease of achieving site-specific deuteration at different stages of the synthesis. Each intermediate compound would need to be synthesized and characterized to ensure the correct chemical structure and isotopic enrichment before proceeding to the next step.
Advanced Analytical Characterization and Structural Elucidation of Ttc 352 D4
Spectroscopic Techniques for Molecular Structure Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly 1H and 13C. Different NMR experiments provide complementary information.
1H NMR: Proton NMR would reveal the number of distinct hydrogen environments in TTC-352-d4, their relative proportions, and their connectivity based on spin-spin coupling patterns. Compared to non-deuterated TTC-352, the 1H NMR spectrum of this compound would show the absence of signals corresponding to the four deuterated hydrogen positions. The integration of the remaining proton signals would confirm the number of non-deuterated hydrogens.
13C NMR: Carbon-13 NMR provides information about the carbon skeleton. Both broadband proton-decoupled 13C NMR (showing all carbons) and distortedless enhancement by polarization transfer (DEPT) experiments (differentiating between CH3, CH2, CH, and quaternary carbons) would be used. The presence of deuterium (B1214612) can affect the appearance of signals from adjacent carbons due to coupling and relaxation effects.
2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR techniques are essential for establishing correlations between nuclei. Correlation Spectroscopy (COSY) identifies coupled protons. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached. Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, helping to piece together the molecular framework, including quaternary carbons and positions without directly attached protons. These experiments would be vital in confirming the structure of the non-deuterated core and verifying the locations where hydrogen signals are absent due to deuteration.
NOE (Nuclear Overhauser Effect): NOE experiments can provide information about the spatial proximity of nuclei, useful for determining relative stereochemistry or conformation.
Dynamic NMR: If this compound exhibits dynamic processes (like restricted rotation), dynamic NMR could be used to study the kinetics of these processes by observing temperature-dependent changes in the NMR spectrum.
Solid-State NMR: For solid samples of this compound, solid-state NMR could provide structural and dynamic information not accessible in solution, such as crystal packing effects or molecular motion in the solid state.
DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) NMR can be used to determine the diffusion coefficient of molecules in solution, which can provide an estimate of molecular size and help to confirm sample purity by identifying components with different diffusion rates.
While the specific NMR spectra for this compound were not found in the consulted literature, application of these techniques would yield detailed information confirming the proposed structure and the extent and location of deuteration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on the vibrations of its chemical bonds. Each functional group typically absorbs infrared radiation at characteristic frequencies. The IR spectrum of this compound would show absorption bands corresponding to functional groups present in the TTC-352 structure, such as O-H (hydroxyl), C=C (aromatic), C-O (ether and phenol), C-F (aryl fluoride), and C-S (benzothiophene). Deuteration can cause shifts in vibrational frequencies, particularly for bonds involving the deuterated atoms (e.g., C-D stretches would appear at lower frequencies compared to C-H stretches). Comparing the IR spectrum of this compound to that of non-deuterated TTC-352 would help confirm the presence of deuterium. Specific IR data for this compound was not available in the search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to analyze compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, typically those containing conjugated pi systems or chromophores. The TTC-352 structure contains aromatic rings and a benzothiophene (B83047) system, which would exhibit characteristic absorption bands in the UV-Vis spectrum. UV-Vis spectroscopy can be used for quantitative analysis and to assess the purity of a sample if impurities have distinct UV-Vis profiles. Deuteration is generally not expected to significantly alter the electronic transitions responsible for UV-Vis absorption, so the UV-Vis spectrum of this compound would likely be very similar to that of non-deuterated TTC-352. Specific UV-Vis data for this compound was not found in the consulted literature.
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques are used to separate components in a mixture, while mass spectrometry is used to determine the mass-to-charge ratio of ions, providing molecular weight information and fragmentation patterns for structural elucidation.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)
HPLC-MS/MS is a powerful combination for the separation, detection, and identification of compounds, particularly useful for non-volatile or thermally labile substances like this compound.
HPLC: HPLC separates components based on their differential interaction with a stationary phase and a mobile phase. The choice of column and mobile phase depends on the chemical properties of this compound. A suitable HPLC method would provide a chromatogram showing the peak corresponding to this compound, and its retention time would be a characteristic property under specific chromatographic conditions. The purity of the sample can be assessed by the presence or absence of other peaks.
MS/MS: The eluent from the HPLC is introduced into a mass spectrometer. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, providing the molecular weight. For this compound, the monoisotopic mass is expected to be approximately 356.082 Da (calculated from the monoisotopic mass of TTC-352, 352.05695 Da, plus the mass difference of four deuterium atoms replacing four hydrogen atoms). This molecular ion peak would be a primary piece of evidence for the successful synthesis and isotopic enrichment of this compound. MS/MS (tandem mass spectrometry) involves fragmenting the molecular ion and analyzing the m/z ratios of the fragment ions. The fragmentation pattern is unique to the compound's structure and provides crucial information for structural confirmation. Comparing the MS/MS fragmentation pattern of this compound to that of TTC-352 would reveal shifts in the m/z of fragments containing the deuterated positions, further confirming the location of deuterium atoms. While HPLC-MS/MS is a standard technique for characterizing such compounds, specific data for this compound was not found in the search results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is typically used for the separation and analysis of volatile or semi-volatile compounds. The sample is vaporized and carried through a capillary column by an inert carrier gas, separating components based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification. The suitability of GC-MS for this compound would depend on its volatility. If sufficiently volatile or amenable to derivatization to increase volatility, GC-MS could be applied. Similar to HPLC-MS, the mass spectrum would show the molecular ion at the expected m/z for this compound, and the fragmentation pattern would aid in structural confirmation, with isotopic shifts observed in fragments containing deuterium. Specific GC-MS data for this compound was not available in the consulted literature.
Advanced Mass Spectrometry Techniques (e.g., Accurate Mass, Tandem MS, Ion-Molecule Chemistry, Ion Mobility Spectrometry)
Mass spectrometry (MS) is a critical tool for the detection, identification, and quantification of chemical compounds by measuring their mass-to-charge ratios (m/z) i3membrane.com. It provides accurate molecular weights and structural information i3membrane.com. While specific detailed applications of ion-molecule chemistry or ion mobility spectrometry directly on this compound were not extensively detailed in the search results, the general principles of these techniques are relevant to the comprehensive characterization of such compounds.
Accurate mass spectrometry is used to determine the elemental composition of a molecule by precisely measuring its mass. For TTC-352, predicted monoisotopic masses for various adducts have been calculated, such as [M+H]⁺ at 353.06423 Da and [M-H]⁻ at 351.04967 Da uni.lu. For the deuterated analog this compound, the molecular weight is approximately 4 mass units higher than the parent compound due to the incorporation of four deuterium atoms clearsynth.com. Accurate mass measurements would confirm this isotopic enrichment and the elemental composition C₂₀H₉D₄FO₃S.
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. This technique is invaluable for structural elucidation, providing information about the connectivity of atoms within the molecule. MS/MS analysis can confirm the presence and location of the deuterium atoms in this compound by observing characteristic fragmentation patterns that differ from the non-deuterated analog. Mass spectrometry, including LC-MS/MS, has been broadly applied in studies involving TTC-352 to analyze its presence and potentially its metabolites in biological samples nih.govnih.govpatsnap.com. LC-MS/MS combines liquid chromatography for separating components in a sample before MS analysis, enhancing precision and resolution i3membrane.com.
Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge as they move through a buffer gas under an electric field masatech.euchromacademy.com. This provides an additional dimension of separation orthogonal to traditional chromatographic or mass spectrometric techniques. Predicted collision cross-section (CCS) values, which are related to the shape and size of an ion, are available for TTC-352 adducts, such as 179.6 Ų for [M+H]⁺ uni.lu. IMS could potentially be used to differentiate this compound from isobaric interferences or to study its conformation in the gas phase.
Application of Deuterated Analogs as Internal Standards in Quantitative Analytical Methods
Deuterated analogs like this compound are widely used as internal standards (IS) in quantitative analytical methods, particularly in mass spectrometry-based techniques such as LC-MS/MS scioninstruments.comnih.gov. An internal standard is a substance added to samples at a known concentration to help compensate for variations that can occur during sample preparation, matrix effects, and instrument analysis scioninstruments.comnih.gov.
The ideal internal standard is chemically and physically similar to the analyte of interest but distinguishable by mass scioninstruments.com. Deuterated analogs fit this criterion well because they behave very similarly to their non-deuterated counterparts during sample extraction, chromatography, and ionization, but they have a different mass due to the substituted deuterium atoms scioninstruments.com. This allows for accurate quantification of the analyte by calculating the ratio of the analyte's peak area to the internal standard's peak area scioninstruments.com.
In the context of analyzing TTC-352, using this compound as an internal standard would be crucial for achieving accurate and reproducible quantitative results in complex biological matrices. This approach helps to correct for potential variations in recovery during sample preparation steps like liquid-liquid extraction or solid-phase extraction, and for fluctuations in ionization efficiency during mass spectrometric analysis nih.govunam.mx. The use of deuterated internal standards is a common practice in quantitative mass spectrometry to improve the precision and accuracy of measurements scioninstruments.comresearchgate.net.
X-ray Crystallography and Structural Biology of Ligand-Receptor Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including small molecules and biological macromolecules like proteins uni-goettingen.de. It provides detailed information about molecular geometry, bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Defining Molecular Geometry
Single crystal X-ray diffraction is the primary method for obtaining high-resolution structural information of small molecules like TTC-352. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the electron density map can be generated, revealing the precise arrangement of atoms in the crystal lattice. This allows for the determination of the molecule's conformation and packing in the solid state uni-goettingen.de.
Research involving TTC-352 has utilized X-ray crystallography, particularly in the context of studying its interaction with the estrogen receptor alpha (ERα) nih.govnih.govpatsnap.com. This involves obtaining co-crystals of ERα bound to TTC-352 and then performing X-ray diffraction on these crystals. The resulting electron density maps allow researchers to visualize how TTC-352 binds within the ligand-binding domain of ERα, identifying key interactions such as hydrogen bonds and hydrophobic contacts nih.govnih.gov. For instance, the benzothiophene scaffold of TTC-352 has been shown to form a hydrogen bond with Glu353 in ERα, which is important for its activity nih.govnih.gov. This detailed structural information is crucial for understanding the molecular basis of TTC-352's function as a selective estrogen mimic. While specific crystallographic data for this compound were not found, the application of single crystal XRD to the non-deuterated form provides fundamental structural insights relevant to its deuterated analog.
Chiral Analysis Methodologies for this compound
Chiral analysis is used to determine the enantiomeric composition of a chiral compound. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different biological activities. The non-deuterated TTC-352 is described as achiral with no defined stereocenters nih.gov. Therefore, this compound, being a deuterated analog, would also be expected to be achiral, assuming the deuterium substitution does not introduce a chiral center.
However, if there were any potential for isotopic chirality (where the difference in mass between hydrogen and deuterium creates a chiral center), or if the synthesis of TTC-352 or its deuterated analog involved steps that could potentially introduce chirality, chiral analysis would be necessary to confirm its enantiomeric purity or to separate and analyze any resulting stereoisomers. Common methods for chiral analysis include chiral chromatography (e.g., chiral HPLC or GC) using chiral stationary phases, or NMR spectroscopy with chiral shift reagents or by derivatization with chiral reagents wdh.ac.iduni-muenchen.de. Given the reported achiral nature of TTC-352, chiral analysis would likely not be a primary concern unless specific synthetic routes or isotopic labeling patterns introduced chirality.
Elemental Compositional Analysis Techniques
Elemental compositional analysis techniques are used to determine the types and quantities of elements present in a chemical compound. This confirms the molecular formula of the substance. For this compound, the expected elemental composition is based on its molecular formula C₂₀H₉D₄FO₃S clearsynth.com.
Techniques commonly used for elemental analysis include combustion analysis, which determines the percentage of carbon, hydrogen, nitrogen, and sulfur, and mass spectrometry, which can provide accurate mass measurements to confirm the elemental composition uni.lu. High-resolution mass spectrometry (HRMS), which is a form of accurate mass spectrometry, is particularly useful for determining the elemental composition by precisely measuring the mass-to-charge ratio of the intact molecule or its fragments i3membrane.com. The predicted monoisotopic mass of this compound (356.4 g/mol ) clearsynth.com can be used to confirm its elemental composition through HRMS. Other techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) could be used to quantify specific elements if required, although HRMS is typically sufficient for confirming the elemental composition of organic molecules like this compound.
Molecular and Cellular Mechanisms of Action of Ttc 352
Estrogen Receptor Alpha (ERα) Binding and Allosteric Modulation
TTC-352 interacts with the ligand-binding domain (LBD) of ERα, inducing conformational changes that dictate the receptor's subsequent actions. This binding event is crucial for initiating the downstream signaling cascade.
Structural analysis, including X-ray crystallography and molecular dynamics simulations, has provided insights into the specific interactions between TTC-352 and the ERα LBD. The benzothiophene (B83047) scaffold of TTC-352 is key to its interaction profile. TTC-352 forms a hydrogen bond with Glutamic acid 353 (Glu353) within the ERα LBD. cir-safety.orgjipbs.combioinformation.netncpsb.org.cnncpsb.org.cnuniroma2.it This interaction, along with an Aspartic acid 351-to-helix 12 (Asp351-to-H12) interaction, contributes to sealing the ERα ligand-binding domain. cir-safety.orgjipbs.comncpsb.org.cnncpsb.org.cnuniroma2.it This specific network of hydrogen bonds is reported to be a stable contact in the binding mechanism of TTC-352, similar to features observed with the full agonist 17β-estradiol (E2). nih.gov
The conformational state of the ERα LBD upon ligand binding influences the recruitment of coregulatory proteins, which are essential for modulating transcriptional activity. TTC-352 binding leads to the recruitment of E2-enriched coactivators. cir-safety.orgjipbs.comncpsb.org.cnncpsb.org.cnuniroma2.it However, studies comparing TTC-352 to E2 have shown differences in the recruitment of specific coregulators. While TTC-352 can recruit similar levels of ER protein to the promoter regions of estrogen-responsive genes as E2, it recruits less SRC3 on average compared to E2. nih.govguidetopharmacology.orgnih.gov Differences have also been observed in the recruitment of SRC1 and SRC2 compared to E2, and higher recruitment of MED coregulator subunits than E2 in certain cell lines. nih.gov
Ligand binding to ERα can also affect the receptor's cellular localization. TTC-352 has been shown to induce the translocation of ERα from the nucleus to extranuclear sites. This exit of ERα from the nucleus is suggested as a potential mechanism through which selective estrogen mimics like TTC-352 initiate tumor regression in certain contexts, such as tamoxifen-resistant breast cancer models.
Coregulator Recruitment Profiles
Transcriptional and Signaling Pathway Modulation
The interaction of TTC-352 with ERα and the subsequent changes in coregulator recruitment and localization impact the transcription of estrogen-responsive genes and can activate specific cellular signaling pathways.
TTC-352 influences the expression of genes known to be regulated by estrogen. Quantitative real-time PCR studies have demonstrated that TTC-352 significantly increases the messenger RNA (mRNA) levels of estrogen-responsive genes such as TFF1 (Trefoil Factor 1) and GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) in various breast cancer cell lines. cir-safety.orgjipbs.comnih.govguidetopharmacology.orgnih.gov The induction of TFF1 and GREB1 mRNA levels by TTC-352 can be similar to that observed with E2, although sometimes requiring higher concentrations of TTC-352 to achieve a comparable effect. cir-safety.orgjipbs.com This transcriptional activity is observed in both wild-type and endocrine-resistant cell lines. nih.govguidetopharmacology.orgnih.gov
The following table summarizes representative data on the effect of TTC-352 on the mRNA expression of TFF1 and GREB1:
| Cell Line | Treatment (Concentration) | TFF1 mRNA Level (Relative to Vehicle) | GREB1 mRNA Level (Relative to Vehicle) | Source |
| MCF-7:WS8 | TTC-352 (1 µmol/L) | Significantly increased (P < 0.05) | Significantly increased (P < 0.05) | cir-safety.orgjipbs.com |
| MCF-7:5C | TTC-352 (1 µmol/L) | Significantly increased (P < 0.05) | Significantly increased (P < 0.05) | cir-safety.orgjipbs.com |
| MCF-7:WS8 | E2 (1 nmol/L) | Increased | Increased | cir-safety.orgjipbs.com |
| MCF-7:5C | E2 (1 nmol/L) | Increased | Increased | cir-safety.orgjipbs.com |
Note: Data are representative and based on reported findings where statistical significance (P < 0.05) compared to vehicle control was indicated.
A significant aspect of TTC-352's mechanism of action is its ability to trigger the Unfolded Protein Response (UPR). cir-safety.orgjipbs.combioinformation.netncpsb.org.cnncpsb.org.cnuniroma2.itnih.gov The UPR is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The rapid induction of the UPR by TTC-352 is considered a basis for its anti-cancer properties, particularly in endocrine-resistant breast cancer cells, leading to apoptosis. cir-safety.orgjipbs.comncpsb.org.cnncpsb.org.cnuniroma2.itnih.gov This activation of UPR occurs before the induction of apoptosis in certain cell lines. nih.gov The ability of TTC-352 to rapidly trigger ERα-induced UPR and apoptosis distinguishes its mechanism from some other compounds. cir-safety.orgncpsb.org.cnuniroma2.it
Role of Protein Kinase C Alpha (PKCα) in Mechanistic Pathways
Protein Kinase C Alpha (PKCα), a member of the serine/threonine kinase family involved in intracellular signal transduction, plays a significant role in the mechanistic pathways influenced by TTC-352. researchgate.netjst.go.jp Elevated expression of PKCα has been observed in ER-positive breast cancer cell lines that have acquired resistance to tamoxifen (B1202) and aromatase inhibitors, and this increased expression correlates with growth inhibition and apoptosis in response to E2. researchgate.net
Research indicates that PKCα serves as a predictive biomarker for the response to TTC-352 in endocrine-resistant breast cancer xenograft models. asco.org Studies using cell lines that overexpress PKCα, such as T47D:A18/PKCα cells, have shown that treatment with TTC-352 leads to inhibited colony formation and increased ERα transcriptional activity. nih.govgoogle.com Furthermore, it has been directly reported that the mechanism of action of TTC-352 involves PKC alpha. TTC-352, acting as a partial ER agonist, has been shown to induce tumor regression in PKCα-expressing xenografts and inhibit cell growth in 3D culture models. researchgate.net
Cellular Responses and Phenotypes in In Vitro Models
In vitro studies using various breast cancer cell lines have provided insights into the cellular responses and phenotypes induced by TTC-352. nih.govaacrjournals.orgpatsnap.comaacrjournals.orgnih.govwhiterose.ac.uk Cell viability and proliferation assays have been widely employed to evaluate the biological properties of TTC-352. nih.govaacrjournals.orgpatsnap.comaacrjournals.orgnih.govwhiterose.ac.ukwhiterose.ac.uk
Cell Viability and Proliferation Assays in ER-Positive Cell Lines
TTC-352 demonstrates a full agonist action on cell viability, comparable to that of E2, across a range of ER-positive breast cancer cell lines. nih.govaacrjournals.orgwhiterose.ac.uk These cell lines include both estrogen-dependent models such as MCF-7:WS8, T47D:A18, BT-474, ZR-75-1, and MCF-7:PF, as well as estrogen-independent models like MCF-7:5C, MCF-7:2A, and MCF-7:RAL. nih.govaacrjournals.orgwhiterose.ac.uk Depending on the specific cell line, TTC-352 at a concentration of 1 µM has been shown to achieve either maximal cellular growth or maximal cellular death. aacrjournals.orgwhiterose.ac.uk
In 2D cell culture, TTC-352 exhibits estrogenic activity, influencing both proliferation and estrogen response element (ERE)-mediated transcription. nih.gov For instance, in parental hormone-dependent MCF-7:WS8 cells, TTC-352 treatment stimulated growth. nih.gov Transcriptional activity studies using qRT-PCR have shown that TTC-352 significantly increases the mRNA levels of estrogen-responsive genes like TFF1 and GREB1 in both MCF-7:WS8 and MCF-7:5C cells after 24 hours of treatment, in a manner similar to E2, although often requiring a higher concentration than E2 to achieve a complete increase. aacrjournals.orgwhiterose.ac.uk
Table 1: Effect of TTC-352 on TFF1 and GREB1 mRNA Expression in Breast Cancer Cell Lines
| Cell Line | Treatment (Concentration) | TFF1 mRNA Level (vs. Vehicle Control) | GREB1 mRNA Level (vs. Vehicle Control) | Source |
| MCF-7:WS8 | TTC-352 (1 µM) | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) | aacrjournals.orgwhiterose.ac.uk |
| MCF-7:5C | TTC-352 (1 µM) | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) | aacrjournals.orgwhiterose.ac.uk |
| MCF-7:WS8 | BPTPE (1 µM) | Partial Increase (Significantly less than E2 and TTC-352) | Partial Increase (Significantly less than E2 and TTC-352) | aacrjournals.orgwhiterose.ac.uk |
| MCF-7:5C | BPTPE (1 µM) | Partial Increase (Significantly less than E2 and TTC-352) | Partial Increase (Significantly less than E2 and TTC-352) | aacrjournals.orgwhiterose.ac.uk |
In 3D spheroid cell cultures, TTC-352 effectively inhibited the growth of three different tamoxifen-resistant (TR) ER-positive breast cancer cell cultures. ascopubs.org Its inhibitory effect in these 3D models was comparable to that of E2 and the selective estrogen receptor degrader (SERD) GDC0810. ascopubs.org Specifically, in 3D cultures, TTC-352 stimulated the colony growth of T47D:A18/neo cells but inhibited the colony formation of T47D:A18/PKCα cells. google.com
Apoptosis Induction and Programmed Cell Death Mechanisms
A critical cellular response induced by TTC-352 is the rapid induction of apoptosis, or programmed cell death. nih.govaacrjournals.orgpatsnap.comaacrjournals.orgdcchemicals.comnih.govwhiterose.ac.ukresearchgate.netresearchgate.netwefunder.com This apoptotic effect is directly linked to its interaction with ERα and is considered a fundamental aspect of its anti-cancer activity. nih.govaacrjournals.orgpatsnap.comaacrjournals.orgdcchemicals.comnih.govwhiterose.ac.uk
The mechanism of apoptosis induction by TTC-352 involves triggering a rapid ER-induced unfolded protein response (UPR). researchgate.netresearchgate.net This UPR is characterized by specific molecular events, including the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and increased expression of activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP). researchgate.netresearchgate.net These events collectively lead to the induction of apoptosis. researchgate.netresearchgate.net Studies have assessed cleaved PARP protein levels in cells treated with TTC-352, providing further evidence of apoptosis induction. researchgate.net In tamoxifen-resistant MCF-7:5C cells, TTC-352 has been shown to induce apoptosis. nih.gov
Differential Effects on Estrogen-Dependent and Estrogen-Independent Cell Models
TTC-352 demonstrates effects in both estrogen-dependent and estrogen-independent breast cancer cell models. nih.govaacrjournals.orgwhiterose.ac.uk As mentioned, it exhibits a full agonist action on cell viability in both categories of cell lines. nih.govaacrjournals.orgwhiterose.ac.uk
In estrogen-dependent cell lines like MCF-7:WS8, TTC-352 can stimulate growth and increase the expression of estrogen-responsive genes like TFF1 and GREB1. aacrjournals.orgnih.govwhiterose.ac.uk Conversely, in estrogen-independent (specifically, tamoxifen-resistant) cell lines such as MCF-7:5C, TTC-352 inhibits growth and induces apoptosis, while also increasing TFF1 and GREB1 mRNA levels. aacrjournals.orgnih.govwhiterose.ac.uk This differential effect on proliferation (stimulation in estrogen-dependent, inhibition in estrogen-independent) highlights its complex pharmacology. Interestingly, in in vivo xenograft models, TTC-352 did not support the growth of hormone-dependent xenografts that typically require E2 for proliferation. asco.org
Comparative Molecular Pharmacology of TTC-352
The molecular pharmacology of TTC-352 has been compared to that of endogenous estrogens, such as E2, and other selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs). nih.govaacrjournals.orgpatsnap.comaacrjournals.orgnih.govwhiterose.ac.ukascopubs.org
Agonist Activity Profiling in Relation to Endogenous Estrogens and Other Selective Estrogen Receptor Modulators (SERMs)
TTC-352 is described as a weak full agonist or a partial agonist of ERα, depending on the specific assay and cellular context. nih.govaacrjournals.orgpatsnap.comaacrjournals.orgasco.orgdcchemicals.comnih.govnih.gov While it exhibits full agonist activity similar to E2 in cell viability assays across various cell lines, it is generally considered less potent than E2. nih.govaacrjournals.orgwhiterose.ac.uk
In terms of transcriptional activity, TTC-352 induces the expression of estrogen-responsive genes like TFF1 and GREB1 to levels similar to those induced by E2 in cell lines such as MCF-7:WS8 and MCF-7:5C, although a higher concentration of TTC-352 is typically required to achieve this effect. aacrjournals.orgwhiterose.ac.uk
A key distinction in the molecular interaction of TTC-352 compared to some other SERMs, such as the benchmark partial agonist triphenylethylene (B188826) bisphenol (BPTPE), lies in its interaction with the ERα LBD. nih.govaacrjournals.orgpatsnap.comaacrjournals.orgnih.govwhiterose.ac.uk TTC-352's interaction allows for the proper sealing of the LBD and the recruitment of E2-enriched coactivators, leading to rapid UPR and apoptosis. nih.govaacrjournals.orgpatsnap.comaacrjournals.orgdcchemicals.comnih.govwhiterose.ac.ukwefunder.com In contrast, BPTPE's interaction disrupts the Asp351-H12 interaction, delaying these apoptotic processes. nih.govaacrjournals.orgpatsnap.comaacrjournals.orgnih.govwhiterose.ac.uk While TTC-352 recruits E2-enriched coactivators, studies have shown that it recruits less SRC3 on average compared to E2. researchgate.netresearchgate.net
Table 2: Comparative Activity Profile of TTC-352
| Compound | ERα Activity (Cell Viability) | Potency (vs. E2) | Transcriptional Activity (TFF1/GREB1 mRNA) | LBD Interaction (Asp351-H12) | UPR/Apoptosis Induction | Coactivator Recruitment (E2-enriched) | SRC3 Recruitment (vs. E2) | Source |
| TTC-352 | Full Agonist (similar to E2) | Less Potent | Full Increase (similar to E2, higher conc.) | Seals LBD, Allows Interaction | Rapid | Recruits | Less on average | nih.govaacrjournals.orgpatsnap.comaacrjournals.orgdcchemicals.comnih.govwhiterose.ac.ukwhiterose.ac.uk |
| E2 | Full Agonist | Benchmark | Full Increase | Seals LBD, Allows Interaction | Rapid | Recruits | Benchmark | nih.govaacrjournals.orgpatsnap.comaacrjournals.orgdcchemicals.comnih.govwhiterose.ac.ukwhiterose.ac.uk |
| BPTPE | Partial Agonist | Less Potent | Partial Increase | Disrupts Interaction | Delayed | Less | Not specified | nih.govaacrjournals.orgpatsnap.comaacrjournals.orgnih.govwhiterose.ac.ukwhiterose.ac.uk |
In 3D cell culture models of TR ER+ breast cancer, TTC-352 demonstrated inhibitory activity comparable to that of E2 and the SERD GDC0810. ascopubs.org
Distinctive Mechanistic Profile Compared to Other Estrogenic Agents (e.g., 17β-estradiol, Estetrol (B1671307), BPTPE, 4-hydroxytamoxifen)
TTC-352 exhibits a mechanistic profile that differentiates it from other estrogenic agents, including full agonists like 17β-estradiol and estetrol, the partial agonist BPTPE, and antagonists like 4-hydroxytamoxifen (B85900) nih.govaacrjournals.orgresearchgate.netaacrjournals.orgnih.gov. While TTC-352 is described as a weak full agonist, its anti-tumor molecular mechanisms in endocrine-resistant breast cancer highlight its unique properties nih.govaacrjournals.orgaacrjournals.orgnih.govpatsnap.com.
One key aspect of TTC-352's mechanism is its interaction with the estrogen receptor alpha (ERα). X-ray crystallography and molecular dynamic simulations have shown that TTC-352 binds to the ligand-binding domain (LBD) of ERα, inducing an agonist conformation where Helix 12 (H12) is positioned over the ligand-binding cavity, similar to E2 nih.govaacrjournals.orgaacrjournals.orgnih.govfrontiersin.org. Specifically, TTC-352's benzothiophene scaffold forms a hydrogen bond with Glu353, which facilitates the interaction between Asp351 and H12, effectively sealing the ERα's ligand binding domain nih.govaacrjournals.orgaacrjournals.orgnih.govpatsnap.com. This interaction network is similar to that of E2, particularly the hydrogen bonds with Glu353 and Arg394 frontiersin.org. Molecular dynamic simulations indicate that TTC-352 produces a more stable agonist conformation of the ER LBD and H12 positioning compared to BPTPE frontiersin.org.
Despite inducing a full agonist conformation, TTC-352 demonstrates differences in coactivator recruitment compared to E2 and estetrol (E4) aacrjournals.org. Studies have shown that TTC-352 preferentially recruits NCOA1-2 and MED subunits, with NCOA3 not being as readily enriched as with E2 and E4 aacrjournals.org. This distinct coregulator binding profile contributes to its specific downstream effects.
A critical distinction of TTC-352 lies in its ability to rapidly induce the unfolded protein response (UPR) and apoptosis in endocrine-resistant breast cancer cells nih.govaacrjournals.orgresearchgate.netaacrjournals.orgnih.govpatsnap.comresearchgate.net. This rapid induction of ERα-induced UPR and subsequent apoptosis is considered a basis for its anti-cancer properties nih.govaacrjournals.orgaacrjournals.orgnih.govpatsnap.com. In contrast, the partial agonist BPTPE forms a hydrogen bond with Thr347, which disrupts the Asp351-to-H12 interaction, delaying UPR and apoptosis and potentially increasing the risk of clonal evolution nih.govaacrjournals.orgaacrjournals.orgnih.govpatsnap.com. This difference in the timing and efficiency of apoptosis induction represents a significant mechanistic divergence between TTC-352 and BPTPE.
Furthermore, unlike E2 and other E2-like compounds, TTC-352 does not cause endometrial proliferation, suggesting a tissue-selective activity profile cancer.gov. Estetrol, another estrogenic agent, also exhibits tissue-selective activity, showing estrogen receptor agonist activity on the vagina, uterus, and endometrium, while demonstrating negative estrogenic activity on breast tissue nih.govguidetopharmacology.org. This contrasts with the full agonist activity of E2 across various estrogen-dependent and independent breast cancer cell lines observed with TTC-352 nih.govaacrjournals.orgaacrjournals.orgnih.gov.
In terms of transcriptional activity on estrogen-responsive genes like TFF1 and GREB1, TTC-352 induces levels similar to E2 in certain breast cancer cell lines, although potentially at higher concentrations nih.govaacrjournals.org. BPTPE, on the other hand, induces only a partial increase in the mRNA levels of these genes, significantly less than both E2 and TTC-352 nih.govaacrjournals.org.
Regarding ERα protein levels, TTC-352 can lead to the down-regulation of ERα, similar to E2 and E4, in certain cell lines nih.govaacrjournals.org. In contrast, antagonists like 4-hydroxytamoxifen and endoxifen (B1662132) can maintain or even accumulate the receptor in some cell models nih.govaacrjournals.org.
The distinctive mechanistic profile of TTC-352, particularly its ability to induce rapid UPR and apoptosis through specific interactions with ERα and a unique coregulator recruitment pattern, sets it apart from other estrogenic agents and provides a basis for its potential therapeutic application in endocrine-resistant breast cancer.
Summary of Mechanistic Differences
| Feature | TTC-352 | 17β-estradiol (E2) | Estetrol (E4) | BPTPE | 4-hydroxytamoxifen |
| Agonist/Antagonist | Weak Full Agonist / ShERPA nih.govaacrjournals.orgmedchemexpress.comcancer.govaacrjournals.orgnih.govpatsnap.com | Potent Full Agonist nih.govaacrjournals.orgaacrjournals.orgnih.gov | Less Potent Full Agonist nih.govaacrjournals.orgaacrjournals.orgnih.gov / Agonist nih.govguidetopharmacology.org | Partial Agonist nih.govaacrjournals.orgaacrjournals.orgnih.gov | Antagonist nih.govaacrjournals.orgaacrjournals.orgnih.gov / SERM wikipedia.orgnih.govnih.govciteab.com |
| ERα Conformation | Agonist (H12 "closed") frontiersin.orgresearchgate.net | Agonist (H12 "closed") frontiersin.orgresearchgate.net | Agonist nih.gov | Partial Agonist (H12 displaced) frontiersin.orgresearchgate.net | Antagonist |
| Key H-bond Interactions | Glu353, Arg394, His524 frontiersin.orgnewtrends-timisoara.ro | Glu353, Arg394, His524 frontiersin.orgnewtrends-timisoara.ro | Not explicitly detailed, shares some network with E2 frontiersin.org | Thr347 (disrupts Asp351-H12) nih.govaacrjournals.orgaacrjournals.orgnih.govpatsnap.comfrontiersin.org | Not explicitly detailed |
| Coactivator Recruitment | Primarily NCOA1-2, MED subunits; NCOA3 less enriched vs E2/E4 aacrjournals.org | E2-enriched coactivators nih.govaacrjournals.orgaacrjournals.orgnih.govpatsnap.com | NCOA3 enriched similar to E2 aacrjournals.org | Different from E2/E4/TTC-352; NCOA3 not readily enriched aacrjournals.org | Not explicitly detailed |
| UPR Induction | Rapid ERα-induced UPR nih.govaacrjournals.orgresearchgate.netaacrjournals.orgnih.govpatsnap.comresearchgate.net | Involved in UPR researchgate.net | Involved in UPR researchgate.net | Delayed ERα-induced UPR nih.govaacrjournals.orgaacrjournals.orgnih.govpatsnap.com | Not explicitly detailed |
| Apoptosis Induction | Rapid apoptosis nih.govaacrjournals.orgaacrjournals.orgnih.govpatsnap.com | Induces apoptosis nih.govaacrjournals.orgresearchgate.netaacrjournals.orgnih.gov | Induces apoptosis researchgate.net | Delayed apoptosis nih.govaacrjournals.orgaacrjournals.orgnih.govpatsnap.com | Can maintain or accumulate ER nih.govaacrjournals.org |
| Endometrial Proliferation | Does not cause endometrial proliferation cancer.gov | Can cause endometrial proliferation cancer.gov | Agonist activity on endometrium nih.govguidetopharmacology.org | Not explicitly detailed | Tissue-selective agonist-antagonist wikipedia.org |
| Transcriptional Activity | Similar to E2 on TFF1/GREB1 (at higher conc.) nih.govaacrjournals.org | Full induction of TFF1/GREB1 nih.govaacrjournals.org | Not explicitly detailed | Partial induction of TFF1/GREB1 (less than E2/TTC-352) nih.govaacrjournals.org | Not explicitly detailed |
| ERα Protein Levels | Can down-regulate ERα nih.govaacrjournals.org | Can down-regulate ERα nih.govaacrjournals.org | Can down-regulate ERα nih.govaacrjournals.org | Slightly down-regulates ERα or accumulates it in some models nih.govaacrjournals.org | Maintains or accumulates ERα nih.govaacrjournals.org |
| Clinical Application | Investigated for endocrine-resistant breast cancer nih.govaacrjournals.orgmedchemexpress.comresearchgate.netaacrjournals.orgttconcology.com | Used for endocrine-resistant breast cancer (with side effects) nih.govaacrjournals.org | Investigated for endocrine-resistant breast cancer nih.govaacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.netnih.gov | Benchmark partial agonist in studies nih.govaacrjournals.orgaacrjournals.orgnih.gov | Treatment for ER+ breast cancer, resistance can develop nih.govresearchgate.netaacrjournals.org |
Preclinical in Vitro and in Vivo Model Systems for Ttc 352 Research
Development and Validation of Cellular Assay Systems
Cellular assay systems are fundamental to understanding the direct effects of TTC-352 on breast cancer cells, including its interaction with the estrogen receptor alpha (ERα) and its impact on downstream signaling pathways. A variety of techniques have been developed and validated for this purpose. nih.govaacrjournals.orgpatsnap.comwhiterose.ac.uk
Reporter Gene Assays for ERα Activity
Reporter gene assays are utilized to assess the transcriptional activity of ERα in response to TTC-352. These assays typically involve transfecting cells with a plasmid containing a luciferase reporter gene controlled by an estrogen response element (ERE). nih.gov Activation of ERα by a compound like TTC-352 leads to the binding of the ERα-ligand complex to the ERE, subsequently driving the expression of the luciferase gene. The resulting luciferase activity, measured by luminescence, serves as a quantitative indicator of ERα transcriptional activity. nih.gov
Studies using ERE-luciferase reporter constructs in cell lines such as T47D:A18/neo, T47D:A18/PKCα, and T47D:A18-TAM1 have shown that TTC-352 treatment results in a concentration-dependent increase in ERα transcriptional activity. nih.gov While BTC, another selective estrogen mimic, acted as a full agonist in these assays, TTC-352 displayed partial agonist properties, yielding a significant but partial induction of ERE-luciferase activity at certain concentrations, such as 100 nM. nih.gov
Here is a sample data representation based on the description of reporter gene assay results:
| Cell Line | Treatment (Concentration) | Relative ERα Transcriptional Activity (vs. Vehicle) | Agonist Property (in this assay) |
| T47D:A18/neo | TTC-352 (100 nM) | Increased | Estrogenic Activity |
| T47D:A18/PKCα | TTC-352 (100 nM) | Increased | Estrogenic Activity |
| T47D:A18-TAM1 | TTC-352 (100 nM) | Increased | Partial Agonist |
| MCF-7:WS8 | TTC-352 | Similar to E2 | Full Agonist Action |
| MCF-7:5C | TTC-352 | Similar to E2 | Full Agonist Action |
*Note: The exact magnitude of increase and specific values for relative activity would depend on the experimental setup and are not precisely quantified in the text snippets, except for the qualitative description of "increased" or "similar to E2". The agonist property is described based on the observed effect in the reporter gene assay.
Immunoblotting and Real-time Polymerase Chain Reaction (RT-PCR) for Protein and Gene Expression Analysis
Immunoblotting (Western blotting) and real-time polymerase chain reaction (RT-PCR) are crucial techniques for analyzing the effects of TTC-352 on the expression levels of specific proteins and genes involved in ER signaling and cellular responses. nih.govaacrjournals.orgpatsnap.comwhiterose.ac.uk
Western blotting is used to assess the regulation of ERα protein levels and other relevant proteins following TTC-352 treatment. nih.govaacrjournals.org For instance, in MCF-7:WS8 cells, TTC-352 was shown to down-regulate ERα protein levels after 72 hours of treatment, similar to the effect observed with 17β-estradiol (E2) and estetrol (B1671307) (E4). nih.govaacrjournals.org In contrast, in T47D:A18 cells, TTC-352 maintained ERα protein levels, similar to E2 and E4. nih.gov
RT-PCR is employed to quantify the transcriptional activity of ERα on estrogen-responsive genes. nih.govaacrjournals.org Studies have used qRT-PCR to assess the mRNA levels of genes such as TFF1 and GREB1, which are known to be regulated by estrogen. nih.govaacrjournals.org In MCF-7:WS8 cells treated for 24 hours, TTC-352 significantly increased the mRNA levels of TFF1 and GREB1 compared to vehicle controls. nih.gov This increase was comparable to that induced by E2 and significantly greater than the partial increase observed with BPTPE, another selective estrogen mimic. nih.gov
Here is a sample data representation based on the description of RT-PCR results for estrogen-responsive genes:
| Cell Line | Gene | Treatment (Concentration/Duration) | Effect on mRNA Level (vs. Vehicle Control) | Significance (P-value) |
| MCF-7:WS8 | TFF1 | TTC-352 (24 hours) | Significantly Increased | < 0.05 |
| MCF-7:WS8 | GREB1 | TTC-352 (24 hours) | Significantly Increased | < 0.05 |
| MCF-7:WS8 | TFF1 | BPTPE (24 hours) | Partially Increased | < 0.05 (vs. E2/TTC-352) |
| MCF-7:WS8 | GREB1 | BPTPE (24 hours) | Partially Increased | < 0.05 (vs. E2/TTC-352) |
*Note: The specific concentrations for TTC-352 and BPTPE in the RT-PCR experiments were 1 μM. nih.gov
Chromatin Immunoprecipitation (ChIP) and DNA Pulldown Assays for DNA-Protein Interactions
Chromatin immunoprecipitation (ChIP) and DNA pulldown assays are utilized to investigate the binding of ERα and its associated coregulators to specific DNA sequences, such as estrogen response elements (EREs), in the presence of TTC-352. nih.govaacrjournals.orgpatsnap.comwhiterose.ac.ukresearchgate.net These techniques provide insights into the molecular mechanisms by which TTC-352 influences ERα-mediated transcription.
ChIP assays involve crosslinking proteins to DNA, fragmenting the chromatin, and then using antibodies specific to ERα or coregulators (e.g., SRC-3) to immunoprecipitate the protein-DNA complexes. aacrjournals.orgwhiterose.ac.uk The DNA is then purified and analyzed to identify the genomic regions bound by the protein of interest. aacrjournals.orgwhiterose.ac.uk
Cell-free ERE DNA pulldown assays are used to assess the composition of coregulators recruited to ERα bound to ERE DNA in the presence of different ligands, including TTC-352. nih.govaacrjournals.orgwhiterose.ac.ukresearchgate.net These assays involve immobilizing biotinylated ERE DNA sequences onto beads and incubating them with nuclear extracts containing ERα and coregulators, along with the ligand. nih.govaacrjournals.orgwhiterose.ac.ukresearchgate.net The protein complexes bound to the DNA are then isolated and analyzed, often by mass spectrometry, to identify the recruited coregulators. nih.govaacrjournals.orgwhiterose.ac.ukresearchgate.net Studies using ERE DNA pulldowns and mass spectrometry have shown that in MCF-7:WS8 cells, E2 recruits major coactivators such as NCOA1-3, the Mediator complex, and KMT2D. nih.govaacrjournals.orgwhiterose.ac.uk These assays help determine if TTC-352 induces an ERα:coactivator binding profile characteristic of a full or partial agonist and to understand the differences in coregulator recruitment in various cell models, such as the apoptotic-type MCF-7:5C cells compared to WT MCF-7 cells. aacrjournals.org
Live Cell Imaging Techniques for Cellular Process Monitoring
Live cell imaging techniques are employed to monitor dynamic cellular processes in real-time in response to TTC-352 treatment. nih.govaacrjournals.orgpatsnap.comwhiterose.ac.uk These techniques can provide visual evidence of the effects of TTC-352 on cellular morphology, protein localization, and the induction of specific cellular pathways.
Thioflavin T (ThT) fluorescence has been used in live cell imaging to detect and quantify endoplasmic reticulum (ER) stress or the unfolded protein response (UPR), which is induced by TTC-352. nih.gov ThT interacts with accumulated misfolded proteins, serving as a marker for UPR. nih.gov Live cell staining of MCF-7:5C cells with ThT has been used to visualize the induction of ER stress by TTC-352. nih.gov Nuclear counterstaining dyes, such as Hoechst 33342, are often used in conjunction with ThT to visualize cell nuclei. nih.gov
Other live cell imaging techniques, such as fluorescence microscopy, can be used to track the localization of fluorescently tagged proteins, such as ERα, in response to TTC-352. Studies have indicated that regression of tumors by TTC-352 was accompanied by the exit of ERα from the nucleus to extranuclear sites in xenograft models, mimicking the actions of E2 and suggesting a role for extranuclear ERα in TTC-352-induced tumor regression. nih.gov
Advanced Preclinical Animal Models for Mechanistic Investigations
Preclinical animal models, particularly specialized xenograft models, are essential for evaluating the in vivo efficacy of TTC-352 and investigating the mechanisms underlying acquired resistance to endocrine therapies. whiterose.ac.uk
Use of Specialized Xenograft Models for Studying Acquired Resistance
Specialized xenograft models are created by implanting human breast cancer cells into immunodeficient mice. These models can be specifically designed to mimic the clinical scenario of acquired endocrine resistance. For example, models derived from cell lines that have developed resistance to tamoxifen (B1202) (TAM) or aromatase inhibitors (AI) in vivo are particularly valuable. nih.govaacrjournals.orgwhiterose.ac.uknih.gov
Studies have utilized T47D:A18/PKCα and T47D:A18-TAM1 xenograft models to assess the efficacy of TTC-352 in TAM-resistant settings. nih.govgoogle.com These models represent breast cancers with acquired TAM resistance, with T47D:A18/PKCα cells overexpressing PKCα. nih.govgoogle.com Oral administration of TTC-352 at doses such as 1.5 mg/day has been shown to induce significant tumor regression in both T47D:A18/PKCα and T47D:A18-TAM1 xenograft tumors. nih.govgoogle.com This efficacy was comparable to that of E2 in these resistant models. nih.gov
Another relevant model is the MCF-7:PF model, which is an in vitro cellular model that recapitulates acquired TAM resistance developed in athymic mice in vivo. nih.govaacrjournals.orgwhiterose.ac.uk These specialized models allow researchers to study the effects of TTC-352 on tumor growth and explore the molecular changes associated with overcoming acquired resistance in a living system. Preclinical data from these xenograft models suggest that PKCα may serve as a predictive biomarker for response to TTC-352 in endocrine-resistant breast cancer. asco.org Importantly, studies in these models have also indicated that TTC-352 does not cause significant estrogen-like uterine growth, unlike E2, suggesting a potentially improved side effect profile. nih.govgoogle.comasco.org
Here is a sample data representation based on the description of xenograft study results:
| Xenograft Model | Resistance Type | Treatment (Dose/Route) | Effect on Tumor Growth | Comparison to Other Treatments | Uterine Effect |
| T47D:A18/PKCα | TAM-resistant | TTC-352 (1.5 mg/day, oral) | Significant Regression | Similar efficacy to E2, Raloxifene included as control google.com | Minimal effects on uterine proliferation nih.govgoogle.com |
| T47D:A18-TAM1 | TAM-resistant | TTC-352 (1.5 mg/day, oral) | Significant Regression | Similar efficacy to E2 nih.gov | Not specified in detail for this specific model in snippets, but general finding is minimal uterine growth with TTC-352 nih.govgoogle.comasco.org |
Development of Animal Models to Elucidate Specific Biological Pathways
Preclinical investigations into the chemical compound TTC-352 have extensively utilized various model systems, including animal models, to elucidate its specific biological pathways and mechanisms of action. While the detailed process of developing de novo animal models solely for the purpose of elucidating TTC-352's pathways is not explicitly detailed in the available literature, the application of established and relevant animal models has been crucial in understanding how TTC-352 exerts its effects at a systemic and molecular level. The findings derived from these in vivo studies, often in conjunction with in vitro experiments, have provided critical insights into the compound's interaction with biological targets and the subsequent activation or modulation of specific signaling cascades.
Studies employing preclinical models, including various breast cancer models which contextually imply the use of animal models alongside cell lines, have been instrumental in identifying the primary biological target of TTC-352 as the estrogen receptor alpha (ERα) nih.govnih.govresearchgate.netresearchgate.net. Research findings indicate that TTC-352 functions as a selective human ERα partial agonist cancer.gov. The interaction of TTC-352 with ERα is a pivotal step that initiates a cascade of downstream events nih.govresearchgate.net. Specifically, the binding of TTC-352 to ERα, facilitated by its unique benzothiophene (B83047) scaffold, leads to a conformational change in the receptor nih.govresearchgate.net. This includes the formation of a hydrogen bond with a specific residue (Glu353) and an interaction that seals the ligand-binding domain of ERα, promoting the recruitment of coactivators nih.govresearchgate.net.
A key biological pathway elucidated through these preclinical models is the rapid induction of the unfolded protein response (UPR) nih.govnih.govresearchgate.netresearchgate.net. The activation of ERα by TTC-352 triggers this stress response pathway nih.govresearchgate.net. Furthermore, preclinical studies have demonstrated that the activation of ERα and the subsequent UPR induction by TTC-352 lead to the activation of apoptotic pathways nih.govnih.govresearchgate.netresearchgate.net. This induction of apoptosis is considered a fundamental mechanism underlying the anticancer properties of TTC-352, particularly in models of endocrine-resistant breast cancer nih.govnih.govresearchgate.net. The elucidation of these pathways, from ERα binding to UPR and apoptosis, has largely relied on comprehensive preclinical research utilizing a range of model systems, where animal models play a vital role in confirming and expanding upon in vitro observations regarding the biological activity and molecular mechanisms of TTC-352.
The following table summarizes the key biological pathways elucidated in preclinical studies involving TTC-352, based on the available research:
| Biological Pathway Elucidated | Role in TTC-352 Action | Preclinical Model Types Contributing to Elucidation (based on search results) |
| Estrogen Receptor Alpha (ERα) | Primary target; binding and activation initiate downstream signaling | Breast cancer cell lines, implied use of animal models in preclinical studies nih.govnih.govresearchgate.netresearchgate.net |
| Unfolded Protein Response (UPR) | Induced downstream of ERα activation; contributes to cellular stress and apoptosis | Breast cancer cell lines, implied use of animal models in preclinical studies nih.govnih.govresearchgate.netresearchgate.net |
| Apoptosis | Activated as a consequence of ERα activation and UPR; key mechanism for antitumor effect | Breast cancer cell lines, implied use of animal models in preclinical studies nih.govnih.govresearchgate.netresearchgate.net |
Emerging Research Directions for Ttc 352 and Its Deuterated Analog
Development of Novel Analytical Techniques for Deuterated Compounds in Complex Biological Matrices
The study of drug compounds and their analogs in biological systems necessitates sensitive and specific analytical methods. For deuterated compounds like TTC-352-d4, the development of novel techniques is crucial for accurate quantification and analysis within complex biological matrices such as plasma and tissue. Mass spectrometry (MS) is a key technology employed in these studies. whiterose.ac.ukpatsnap.comwhiterose.ac.ukresearchgate.netnih.gov LC-MS/MS, for instance, has been used for the analysis of related compounds in plasma samples, indicating its potential applicability for quantifying this compound and its metabolites. google.com The use of deuterated internal standards, such as this compound, is a common practice in MS-based quantitative analysis to improve accuracy and precision by accounting for variations during sample preparation and analysis. Research efforts in this area focus on optimizing extraction procedures, chromatographic separation, and mass spectrometric parameters to enhance sensitivity, selectivity, and throughput for the analysis of this compound in biological samples.
Investigation of Structure-Activity Relationships and Analog Design
Understanding the relationship between the chemical structure of TTC-352 and its biological activity, particularly its interaction with estrogen receptors (ERs), is a central focus of research. Studies have investigated how the specific structural features of TTC-352 contribute to its classification as a ShERPA and its distinct pharmacological profile compared to full agonists like estradiol (B170435) (E2) or other selective estrogen receptor modulators (SERMs). patsnap.comwhiterose.ac.ukresearchgate.netnih.govfrontiersin.orgnih.gov
Detailed analyses have highlighted the importance of specific interactions within the ERα ligand-binding domain. For example, the benzothiophene (B83047) scaffold of TTC-352 is noted for its role in forming a hydrogen bond with Glu353, which facilitates the interaction between Asp351 and helix 12 (H12). This interaction is crucial for sealing the ERα ligand-binding domain and recruiting E2-enriched coactivators, contributing to TTC-352's anticancer properties. patsnap.comresearchgate.netnih.gov In contrast, other compounds like BPTPE show different hydrogen bonding patterns that disrupt this interaction, leading to delayed biological responses. patsnap.comresearchgate.netnih.gov
Research in this area involves synthesizing and evaluating analogs of TTC-352 with modifications to the core structure or appended groups to explore how these changes impact ER binding affinity, receptor conformation, coregulator recruitment, and downstream signaling. The goal is to identify structural determinants critical for the desired activity and potentially design novel compounds with improved efficacy or reduced off-target effects.
Exploration of Broader Biological Pathways and Interacting Systems Beyond Estrogen Receptors
While TTC-352 primarily targets estrogen receptors, emerging research is exploring its effects on broader biological pathways and interacting systems. Studies have shown that TTC-352 can induce a rapid unfolded protein response (UPR) and apoptosis in endocrine-resistant breast cancer cells. whiterose.ac.ukpatsnap.comwhiterose.ac.ukresearchgate.netnih.govnih.gov This suggests that its antitumor activity involves mechanisms beyond simple competitive binding to the ER.
Investigation into these broader pathways includes examining how TTC-352 influences cellular stress responses, protein folding, and programmed cell death. Understanding these additional mechanisms can provide a more complete picture of how TTC-352 exerts its therapeutic effects and may reveal potential synergistic interactions with other therapeutic agents. Research is also exploring potential biomarkers, such as PKCα expression, that may predict response to TTC-352, indicating interactions with other cellular signaling networks. nih.govuic.edu
Integration of Multi-Omics and Systems Biology Approaches in TTC-352 Research
The complexity of biological systems and drug responses necessitates the integration of data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. Multi-omics and systems biology approaches are being increasingly applied in drug discovery and development to gain a holistic understanding of drug action and identify potential biomarkers. ebi.ac.uknbis.serecovercovid.orgresearchgate.net
In the context of TTC-352 research, integrating multi-omics data can help to:
Identify comprehensive molecular profiles associated with response or resistance to TTC-352.
Elucidate the complex network of pathways and interactions influenced by TTC-352 treatment.
Discover novel biomarkers for patient stratification and treatment personalization.
Uncover additional therapeutic indications for TTC-352. biospace.com
Application of Computational Chemistry and Machine Learning in TTC-352 Research
Computational methods play a vital role in modern drug discovery and in understanding the behavior of molecules like TTC-352. These approaches can complement experimental studies by providing insights into molecular interactions, conformations, and properties.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are widely used to study the binding of small molecules to target proteins, such as the interaction of TTC-352 with estrogen receptors. whiterose.ac.ukpatsnap.comwhiterose.ac.ukresearchgate.netnih.govfrontiersin.orgnewtrends-timisoara.ro
Molecular Docking: This technique predicts the preferred binding orientation and affinity of a ligand (TTC-352) to a receptor (ERα). It helps to identify potential binding sites and assess the strength of the interaction. Studies have used docking to analyze the binding poses of TTC-352 within the ERα ligand-binding domain. whiterose.ac.uknewtrends-timisoara.ro
Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both molecules and the surrounding environment. These simulations can reveal details about the stability of the complex, conformational changes in the receptor upon ligand binding, and the dynamics of key interactions like hydrogen bonds. whiterose.ac.ukfrontiersin.orgnewtrends-timisoara.ro MD simulations have been employed to understand how TTC-352 binding influences the conformation of ERα, particularly the positioning of helix 12, which is critical for its activity. frontiersin.orgnewtrends-timisoara.ro
These computational techniques provide valuable information on the molecular basis of TTC-352's interaction with its target, aiding in the understanding of its mechanism of action and guiding the design of improved analogs.
Machine Learning-Based Approaches for Structural Elucidation and Activity Prediction
Machine learning (ML) approaches are increasingly being integrated into pharmaceutical research to enhance various stages of drug discovery and development, including structural elucidation and activity prediction researchgate.netd-nb.info. These computational methods leverage large datasets to identify complex patterns, build predictive models, and potentially accelerate the understanding of compound properties and biological interactions d-nb.info.
While the collaboration highlights the potential of ML to influence the understanding of TTC-352's activity and patient response, specific detailed research findings or data tables generated directly from the application of these ML models for the structural elucidation or granular activity prediction results for TTC-352 have not been extensively published in the publicly available literature at this time. The focus of the reported ML efforts appears to be on clinical translation, biomarker identification, and mechanism characterization rather than de novo structural elucidation or the generation of predictive activity scores for novel analogs.
Q & A
Basic: What are the recommended analytical techniques for characterizing TTC-352-d4 purity and structural integrity?
Methodological Answer:
For purity assessment, use reverse-phase HPLC with UV detection (λ = 220–280 nm) and a C18 column, calibrated against a certified reference standard. Structural confirmation requires NMR spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) to verify deuterium incorporation at specified positions. Mass spectrometry (LC-HRMS ) with electrospray ionization (ESI) is critical for confirming molecular weight and isotopic patterns. Stability studies should employ accelerated degradation conditions (e.g., 40°C/75% RH for 6 months) with periodic sampling .
Table 1: Key Analytical Parameters
| Technique | Purpose | Critical Parameters |
|---|---|---|
| HPLC-UV | Purity | Column: C18; Flow rate: 1 mL/min; Detection: 254 nm |
| NMR | Structure | Solvent: DMSO-d6; Frequency: 400 MHz (1H) |
| LC-HRMS | Mass Confirmation | Resolution: >30,000; Mass accuracy: <2 ppm |
Basic: How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?
Methodological Answer:
Adopt dose-response experiments using cell lines relevant to the compound’s target (e.g., cancer cell lines for antiproliferative studies). Include:
- Positive controls (e.g., established inhibitors) and vehicle controls.
- Triplicate technical replicates to assess reproducibility.
- IC50/EC50 calculations via non-linear regression models (e.g., GraphPad Prism’s four-parameter logistic curve).
For enzyme inhibition assays, use kinetic readouts (e.g., fluorescence-based substrates) and validate results with orthogonal methods like SPR (surface plasmon resonance) to confirm binding affinity .
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Methodological Answer:
Systematically evaluate:
- Pharmacokinetic (PK) parameters : Bioavailability, half-life, and tissue distribution via LC-MS/MS in plasma/tissues. Poor oral absorption may explain efficacy gaps.
- Metabolite interference : Use HRMS metabolomics to identify active/inactive metabolites.
- Tumor microenvironment factors : Assess hypoxia or stromal interactions using 3D cell cultures or co-culture models.
Apply Bayesian statistical models to integrate in vitro and in vivo data, identifying covariates (e.g., protein binding) that modulate efficacy .
Advanced: What strategies optimize this compound’s target selectivity to minimize off-target effects?
Methodological Answer:
- Proteome-wide profiling : Use chemical proteomics (e.g., affinity pulldown with this compound-functionalized beads) to identify off-target interactions.
- Kinase selectivity panels : Screen against 100+ kinases at 1 µM concentration (e.g., Eurofins KinaseProfiler).
- Structural modeling : Perform molecular dynamics simulations to refine the compound’s binding pose and guide SAR (structure-activity relationship) optimization. Validate with cryo-EM or X-ray crystallography of target-ligand complexes .
Basic: What ethical and regulatory considerations apply to preclinical studies involving this compound?
Methodological Answer:
- IACUC approval is mandatory for in vivo studies. Justify sample sizes using power analysis to minimize animal use.
- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (28-day repeated dose).
- Data transparency : Publish negative results to avoid publication bias. Pre-register study designs on platforms like OSF (Open Science Framework) .
Advanced: How should researchers formulate hypotheses for this compound’s mechanism of action (MoA) using multi-omics data?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated vs. control cells; apply GSEA (Gene Set Enrichment Analysis) to identify dysregulated pathways.
- Proteomics : Use TMT-labeled LC-MS/MS to quantify protein abundance changes.
- Integrative analysis : Employ machine learning (e.g., Random Forest) to prioritize MoA candidates from multi-omics datasets. Validate hypotheses via CRISPR-Cas9 knockout of top candidate genes .
Basic: What are best practices for documenting synthetic procedures and reproducibility of this compound?
Methodological Answer:
- Detailed synthetic protocols : Include exact molar ratios, reaction temperatures (±2°C), and purification methods (e.g., column chromatography gradients).
- Batch records : Log lot numbers of starting materials and solvents.
- Reproducibility checks : Independent synthesis by a second researcher, with comparative NMR/HPLC data in supplementary materials .
Advanced: How can Bayesian adaptive trial designs improve dose optimization in this compound’s early-phase clinical trials?
Methodological Answer:
- Continual reassessment : Update dose-toxicity models in real-time using patient response data.
- Efficacy-toxicity tradeoffs : Define utility functions weighting tumor response (RECIST criteria) vs. grade ≥3 adverse events.
- Simulation frameworks : Use R package bcrm to simulate trial outcomes under varying priors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
